molecular formula C8H15NO6 B1338841 2-Acetamido-2-deoxy-L-mannopyranose CAS No. 6813-82-7

2-Acetamido-2-deoxy-L-mannopyranose

Cat. No.: B1338841
CAS No.: 6813-82-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-NHLUQKHUSA-N
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Description

This compound is a crucial constituent in the biomedical industry, serving as a key building block in the synthesis of glycosides and carbohydrates. It plays a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-L-mannopyranose is involved in several biochemical reactions, particularly in the synthesis of N-acetylneuraminic acid, a precursor of sialic acid . This compound interacts with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which are crucial for its conversion into N-acetylneuraminic acid . The interactions between this compound and these enzymes are essential for maintaining proper carbohydrate metabolism and cellular functions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve age-related synaptic transmission and attenuate long-term potentiation (LTP), making it a potential therapeutic agent for cognitive impairment . Additionally, this compound plays a role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in the synthesis of N-acetylneuraminic acid, facilitating the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . This process involves enzyme activation and changes in gene expression that are crucial for maintaining cellular homeostasis and metabolic functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and storage conditions at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can improve cognitive function and synaptic transmission . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of N-acetylneuraminic acid . This process involves interactions with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which facilitate the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . These metabolic pathways are crucial for maintaining proper carbohydrate metabolism and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-L-mannopyranose typically involves the acetylation of L-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-L-mannopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms.

Scientific Research Applications

2-Acetamido-2-deoxy-L-mannopyranose has extensive applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: It plays a role in studying carbohydrate metabolism and related disorders.

    Medicine: It is involved in the development of pharmaceutical drugs targeting diseases like diabetes mellitus and metabolic syndrome.

    Industry: It is used in the production of biomedical materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-mannosamine: A stereoisomer with similar chemical properties but different biological activities.

    N-Acetyl-D-glucosamine: Another monosaccharide with similar structure but different applications in biology and medicine.

Uniqueness

2-Acetamido-2-deoxy-L-mannopyranose is unique due to its specific role in the synthesis of glycosides and carbohydrates, making it essential in the treatment of carbohydrate metabolism disorders. Its distinct stereochemistry also differentiates it from other similar compounds.

Properties

IUPAC Name

N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-NHLUQKHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
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ferrous
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galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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